molecular formula C19H22ClN3O4S B4423681 N-(2-chlorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide

N-(2-chlorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide

Cat. No. B4423681
M. Wt: 423.9 g/mol
InChI Key: VRVJITAGAYYFNH-UHFFFAOYSA-N
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Description

The compound N-(2-chlorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide is a chemically synthesized molecule with potential biological activities. The synthesis and study of such compounds are essential for exploring new therapeutic agents and understanding their chemical and physical properties.

Synthesis Analysis

The synthesis of related sulfonyl and piperazine derivatives involves multiple steps, including the coupling of specific core structures followed by substitution reactions to introduce various functional groups. For example, derivatives similar to the compound of interest have been synthesized through linear bi-step approaches or by chloroacetylation of phenylpiperazine followed by reaction with substituted phenylpiperazine or bromoacetamide in the presence of bases like lithium hydride (LiH) or sodium hydride (NaH) (Abbasi et al., 2019); (Verma et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds like this compound can be analyzed using techniques such as NMR, IR, and mass spectral data. These techniques help in confirming the structure based on the characteristic functional groups and molecular backbone (Rehman et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of such compounds typically involves interactions with biological targets or chemical entities, leading to potential therapeutic effects. Molecular docking studies can predict the interaction of these compounds with specific receptors or enzymes, indicating their possible biological roles (Verma et al., 2017).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c1-27-15-6-8-16(9-7-15)28(25,26)23-12-10-22(11-13-23)14-19(24)21-18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVJITAGAYYFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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